

physical and chemical properties of 2,5-Di-tert-amylbenzoquinone

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Compound of Interest

Compound Name: 2,5-Di-tert-amylbenzoquinone

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A Comprehensive Technical Guide to 2,5-Di-tert-amylbenzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-amylbenzoquinone is a substituted p-benzoquinone characterized by the presence of two tert-amyl groups on the quinone ring. This substitution pattern imparts specific physical and chemical properties that make it a molecule of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. Its redox activity, a hallmark of the quinone structure, allows it to act as an electron acceptor, influencing biological systems. This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential biological interactions of **2,5-Di-tert-amylbenzoquinone**.

Core Physical and Chemical Properties

The physical and chemical characteristics of **2,5-Di-tert-amylbenzoquinone** are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

Physical Properties

Property	Value	Reference
Appearance	Light yellow to brown crystalline powder	[1][2]
Molecular Formula	C ₁₆ H ₂₄ O ₂	[3]
Molecular Weight	248.37 g/mol	[3]
Melting Point	135-139 °C	[1][2]
Boiling Point	150 °C at 80 mmHg	[4]
Solubility	Soluble in organic solvents like acetone and dichloromethane; poorly soluble in water.[3]	

Chemical Identifiers

Identifier	Value	Reference
CAS Number	4584-63-8	[3]
IUPAC Name	2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione	[3]
Synonyms	2,5-Di-tert-pentyl-1,4-benzoquinone, DAQ	[3]
InChI Key	DHXFOYLEDAOQRR-UHFFFAOYSA-N	[3]
Canonical SMILES	CCC(C) (C)C1=CC(=O)C(=CC1=O)C(C) (C)CC	[3]

Experimental Protocols

The synthesis of **2,5-Di-tert-amylbenzoquinone** is typically achieved through a two-step process: the Friedel-Crafts alkylation of hydroquinone to form 2,5-Di-tert-amylhydroquinone, followed by the oxidation of the hydroquinone intermediate.

Synthesis of 2,5-Di-tert-amylhydroquinone

This procedure details the synthesis of the precursor to **2,5-Di-tert-amylbenzoquinone**.

Materials:

- Hydroquinone
- Toluene
- Methanesulfonic acid
- Isoamylene (2-methyl-2-butene)
- Sodium bicarbonate (NaHCO_3) solution (8%)
- Aqueous solution of sodium phosphate dibasic (Na_2HPO_4 , 4%) and sodium sulfite (Na_2SO_3 , 1%)
- Deionized water

Procedure:

- In a suitable reactor, combine hydroquinone and toluene.
- Heat the mixture to 60-70 °C with stirring.
- Slowly add methanesulfonic acid to the reaction mixture.
- Over a period of approximately 3.5 hours, add isoamylene to the reactor while maintaining the temperature.
- Continue stirring for an additional 3.5 hours at the same temperature to ensure the completion of the reaction.
- Dilute the reaction mixture with additional toluene.
- Neutralize the majority of the acid by adding an 8% sodium bicarbonate solution.

- To neutralize any remaining acid and reduce any intermediately formed quinone species, wash the organic phase with a heated (80-90 °C) aqueous solution of 4% Na₂HPO₄ and 1% Na₂SO₃.
- Separate the aqueous phase.
- Wash the organic phase with hot deionized water.
- Cool the organic solution to 0-5 °C to crystallize the 2,5-Di-tert-amylhydroquinone.
- Collect the crystals by filtration and wash with cold toluene.
- Dry the product under vacuum.[4]

Oxidation of 2,5-Di-tert-amylhydroquinone to 2,5-Di-tert-amylbenzoquinone

This protocol describes the general oxidation of the hydroquinone precursor.

Materials:

- 2,5-Di-tert-amylhydroquinone
- Oxidizing agent (e.g., Potassium dichromate (K₂Cr₂O₇) or Ferric chloride (FeCl₃))[3]
- Solvent (e.g., Acetic acid or Dichloromethane)[3]

Procedure:

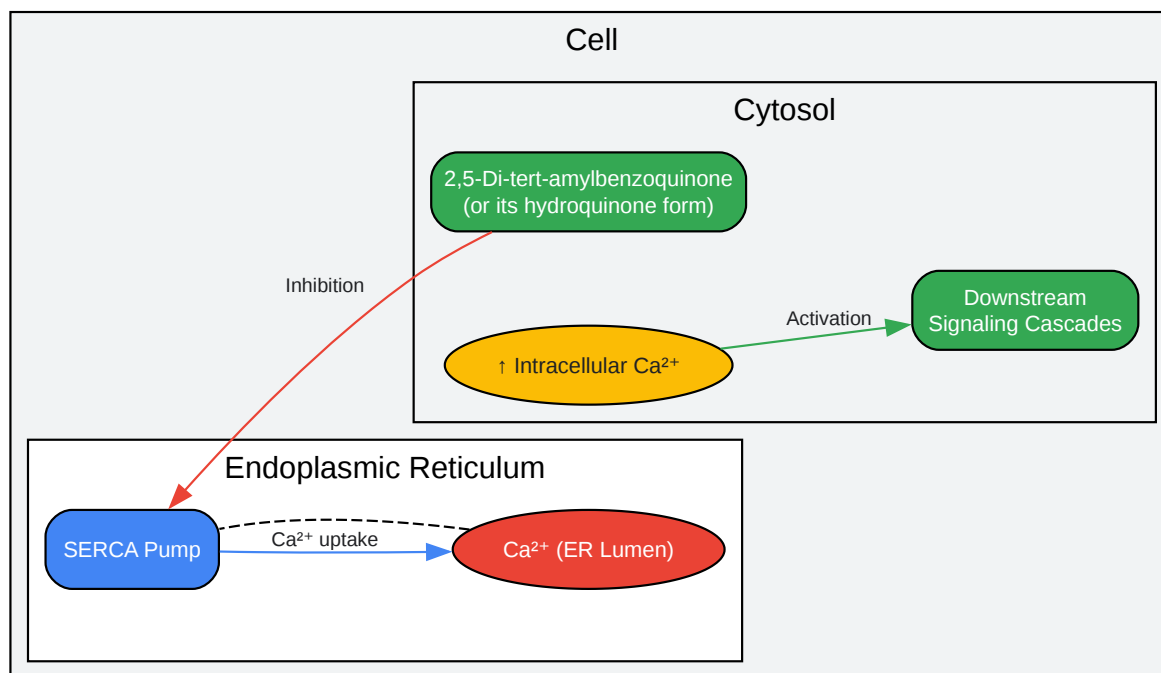
- Dissolve the 2,5-Di-tert-amylhydroquinone in the chosen solvent in a reaction flask.
- Slowly add the oxidizing agent to the solution with stirring at room temperature.
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
- Upon completion, quench the reaction (e.g., by adding water).
- Extract the product into an organic solvent.

- Wash the organic layer to remove any remaining reagents.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **2,5-Di-tert-amylbenzoquinone**.

Potential Biological Interactions and Signaling Pathways

While direct studies on the signaling pathways affected by **2,5-Di-tert-amylbenzoquinone** are limited, research on the structurally analogous compound, 2,5-di-tert-butylhydroquinone, provides significant insights into its potential biological effects. This related compound is known to inhibit the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pump.[5][6] Inhibition of SERCA leads to a disruption of intracellular calcium homeostasis.

The following diagram illustrates the proposed mechanism of action based on the known effects of structurally similar compounds.



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Caption: Proposed signaling pathway for **2,5-Di-tert-amylbenzoquinone** based on SERCA pump inhibition.

This pathway suggests that **2,5-Di-tert-amylbenzoquinone**, or its reduced hydroquinone form, may inhibit the SERCA pump located on the membrane of the endoplasmic reticulum. The SERCA pump is responsible for sequestering calcium ions from the cytosol into the ER lumen. Inhibition of this pump leads to an accumulation of calcium in the cytosol, which can then trigger various downstream signaling cascades affecting cellular processes such as proliferation and apoptosis.

Chemical Reactivity

2,5-Di-tert-amylbenzoquinone exhibits reactivity characteristic of p-benzoquinones.

- Reduction: It can be readily reduced back to its hydroquinone form, 2,5-Di-tert-amylhydroquinone, using common reducing agents like sodium borohydride or lithium

aluminum hydride. This redox cycling is a key aspect of its chemical and potential biological activity.[3]

- Oxidation: Further oxidation of the molecule is possible under strong oxidizing conditions.[3]
- Substitution: The tert-amyl groups on the ring can potentially be replaced by other functional groups under specific reaction conditions.[3]

Conclusion

2,5-Di-tert-amylbenzoquinone is a molecule with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies. While its direct impact on cellular signaling is an area requiring further investigation, the known effects of structurally similar compounds suggest a plausible mechanism of action involving the disruption of intracellular calcium homeostasis. This technical guide provides a foundational understanding for researchers and professionals working with this compound, facilitating its application in future studies and development.

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